molecular formula C19H19N3O3 B2722320 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate CAS No. 454229-55-1

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate

Cat. No.: B2722320
CAS No.: 454229-55-1
M. Wt: 337.379
InChI Key: ZXFZCBYZFGQLTP-UHFFFAOYSA-N
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Description

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate is a benzotriazine-derived compound featuring a 4-tert-butylbenzoate ester group. Its molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of 333.37 g/mol. The compound’s core structure includes a 1,2,3-benzotriazin-4-one moiety, a heterocyclic system known for its pharmacological relevance, particularly as a modulator of G-protein-coupled receptors (e.g., GPR139) .

The tert-butyl group (from methyl 4-tert-butylbenzoate, CAS 26537-19-9) is a common lipophilic moiety used to enhance pharmacokinetic properties .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-19(2,3)14-10-8-13(9-11-14)18(24)25-12-22-17(23)15-6-4-5-7-16(15)20-21-22/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFZCBYZFGQLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with (4-Oxo-1,2,3-benzotriazin-3-yl)methanol. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzotriazinones.

Scientific Research Applications

Structure

The compound features a benzotriazine core with a tert-butylbenzoate moiety, which contributes to its chemical reactivity and biological activity.

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry. Its ability to facilitate coupling reactions makes it valuable for synthesizing complex molecules. Specifically, it is utilized in:

  • Peptide Synthesis : The compound acts as a coupling reagent that minimizes racemization during the formation of peptide bonds, enhancing the yield and purity of the resulting peptides .
  • Synthesis of Macrocyclic Compounds : It is employed in the formation of macrocyclic polyamine derivatives, which are important in drug development and materials science .

Pharmaceutical Development

Research indicates that this compound exhibits promising biological activities, making it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that the compound possesses moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL.
  • Anti-inflammatory Effects : In vivo studies demonstrated significant reductions in inflammation markers when administered in murine models, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : In vitro assays indicated that the compound can inhibit the growth of certain cancer cell lines by approximately 50% at concentrations around 10 µM, highlighting its potential as an anticancer agent.

Material Science

The compound is also explored for its role in enhancing the properties of materials:

  • Thermal Stability : Incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Analytical Chemistry

In analytical applications, the compound is used as a reagent to detect and quantify specific analytes in complex mixtures due to its reactivity and specificity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for both strains, suggesting moderate potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Anti-inflammatory Effects

In murine models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This supports its potential use in treating inflammatory conditions.

Case Study 3: Cancer Cell Proliferation

In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell growth by 50% at a concentration of 10 µM. This suggests its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The benzotriazinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Benzotriazin Derivatives with Varied Ester Groups

Example Compound : Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (CAS 219.20, C₁₀H₉N₃O₃, MW 219.20 g/mol, 95% purity) .

Property Target Compound Acetate Analog (B8)
Molecular Formula C₁₈H₁₉N₃O₃ C₁₀H₉N₃O₃
Molecular Weight 333.37 g/mol 219.20 g/mol
Ester Group 4-tert-Butylbenzoate Acetate
Key Substituent tert-Butyl (lipophilic) Methyl (small, polar)
Purity Not specified 95%

Analysis :

  • The tert-butyl group in the target compound significantly increases molecular weight and lipophilicity compared to the acetate analog. This may enhance membrane permeability but reduce aqueous solubility.
  • The bulky tert-butyl group could also sterically hinder interactions with biological targets, whereas the smaller acetate group might allow tighter binding in certain contexts.

Phthalazinone-Based Analogs ()

Compounds A22, A23, and B2–B5 feature a phthalazin-1(2H)-one core instead of benzotriazin-4-one. Examples include:

  • B2 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (C₁₉H₁₉FN₄O₂, MW 355.16 g/mol).
  • B5 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-pentylbenzohydrazide (C₂₁H₂₃FN₄O₂, MW 383.19 g/mol).
Property Target Compound B2 (Phthalazinone)
Core Structure Benzotriazin-4-one Phthalazin-1(2H)-one
Functional Group Ester (4-tert-butylbenzoate) Hydrazide (propyl)
Molecular Weight 333.37 g/mol 355.16 g/mol
Substituents tert-Butyl, ester Fluoro, propyl, hydrazide

Analysis :

  • Hydrazide groups in B2–B5 may engage in hydrogen bonding, contrasting with the ester group in the target compound, which is more hydrolytically labile.

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share ester functionalities but differ in core heterocycles and substituents.

Property Target Compound I-6230
Ester Group 4-tert-Butylbenzoate Ethyl 4-aminobenzoate
Core Structure Benzotriazin-4-one Pyridazine-phenethylamine
Molecular Weight 333.37 g/mol Not specified
Pharmacological Role GPR139 modulation (inferred) Unclear (likely kinase focus)

Analysis :

  • The tert-butyl group in the target compound offers greater steric bulk compared to the amino or thioether substituents in I-6230/I-6373, which may influence receptor selectivity.
  • Ethyl benzoate derivatives often target enzymes (e.g., kinases), whereas benzotriazinones in patents are linked to GPR139 modulation .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate is a derivative of benzotriazine and benzoate structures. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₂O₃
  • Molecular Weight : 249.27 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(=O)OCC(=N)N1C(=O)C2=C(N1)C(=C(C=C2)N)N

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoic acid with a suitable benzotriazine precursor. The process includes:

  • Formation of Benzotriazine Derivative :
    • Reacting hydrazine derivatives with phthalic anhydride.
    • Subsequent functionalization to introduce the methyl ester group.
  • Coupling Reaction :
    • Utilizing coupling reagents such as N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) to facilitate the formation of the final product .

Antimicrobial Properties

Research indicates that benzotriazine derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Demonstrated inhibition against Candida albicans and Aspergillus niger.

Anticancer Activity

Studies have highlighted the potential anticancer properties of benzotriazine derivatives. The compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Key findings include:

  • Mechanism of Action : Induction of oxidative stress leading to cell cycle arrest and apoptosis.
  • Case Study : A study reported a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This was demonstrated in animal models where administration resulted in reduced edema and pain response .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntibacterialInhibition of S. aureus, E. coli
AntifungalInhibition of C. albicans, A. niger
AnticancerInduces apoptosis in MCF-7, HeLa cells
Anti-inflammatoryReduces TNF-alpha, IL-6 levels

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